(2E)-N-(1,3-Benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enamide (2E)-N-(1,3-Benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1415662-61-1
VCID: VC0362965
InChI: InChI=1S/C18H16N2O2S/c1-2-22-14-10-7-13(8-11-14)9-12-17(21)20-18-19-15-5-3-4-6-16(15)23-18/h3-12H,2H2,1H3,(H,19,20,21)/b12-9+
SMILES: CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4g/mol

(2E)-N-(1,3-Benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enamide

CAS No.: 1415662-61-1

Main Products

VCID: VC0362965

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.4g/mol

(2E)-N-(1,3-Benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enamide - 1415662-61-1

CAS No. 1415662-61-1
Product Name (2E)-N-(1,3-Benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enamide
Molecular Formula C18H16N2O2S
Molecular Weight 324.4g/mol
IUPAC Name (E)-N-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C18H16N2O2S/c1-2-22-14-10-7-13(8-11-14)9-12-17(21)20-18-19-15-5-3-4-6-16(15)23-18/h3-12H,2H2,1H3,(H,19,20,21)/b12-9+
Standard InChIKey DKXNIQWVWVPMDZ-FMIVXFBMSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2
SMILES CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2
Canonical SMILES CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2
PubChem Compound 746975
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator